

Application Notes and Protocols: Acid Red 73 for Plant Histology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid red 73

Cat. No.: B1665444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 73, also known as Brilliant Crocein MOO, is a water-soluble anionic azo dye.[1][2] While extensively utilized in the textile and leather industries for its vibrant scarlet hue and strong affinity for protein fibers, its application in plant histology is not yet widely established.[3] These notes provide a theoretical framework and foundational protocols for the use of **Acid Red 73** as a staining agent in plant tissues, based on the chemical principles of acid dyes and established histological techniques.

Acid dyes, carrying a net negative charge, are typically used in histology to stain basic (acidophilic) tissue components that are positively charged, such as proteins found in the cytoplasm.[4] In plant tissues, the application of an anionic dye like **Acid Red 73** presents unique interactions due to the predominantly anionic nature of the plant cell wall, which is rich in pectin.[4] However, staining can be achieved through several proposed mechanisms:

- Ionic Bonding: **Acid Red 73** can form ionic bonds with localized cationic sites within the plant cell, such as proteins embedded in the cell wall or cytoplasm.[4]
- pH-Mediated Staining: By lowering the pH of the staining solution, the negative charges on components like pectin can be reduced through protonation. This reduction in electrostatic repulsion can facilitate the dye's entry and binding.[4]

- Hydrogen Bonding: The dye may also form hydrogen bonds with uncharged polysaccharides like cellulose and hemicellulose, which are abundant in both primary and secondary cell walls.[4]

Based on these principles, **Acid Red 73** is theoretically expected to stain protein-rich structures, such as the cytoplasm and certain cell wall proteins, a vibrant red to pink color. It holds potential as a counterstain when used in conjunction with dyes that specifically target anionic components like lignin or pectin.

Data Presentation: Theoretical Staining Characteristics

The following table summarizes the expected, theoretical staining outcomes of **Acid Red 73** on various plant tissue components. Optimization will be necessary for specific plant species and tissue types.

Tissue/Cellular Component	Expected Color with Acid Red 73	Theoretical Basis of Staining
Cytoplasm	Red to Pink	High concentration of proteins (acidophilic).[4]
Nucleus	Unstained or Light Pink	Primarily contains acidic nucleic acids (basophilic).[4]
Primary Cell Wall (Cellulose)	Light Pink to Red	Potential for hydrogen bonding with cellulose.[4]
Primary Cell Wall (Pectin)	Unstained	Electrostatic repulsion from anionic pectin.[4]
Lignified Secondary Walls	Unstained	Lignin is typically stained by basic dyes.[4]
Cuticle	Unstained	The waxy, hydrophobic nature prevents dye penetration.[4]
Starch Granules	Unstained	Starch is a neutral polysaccharide.[4]

Experimental Protocols

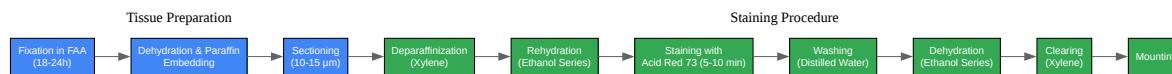
Disclaimer: The following protocols are foundational and based on general plant histology techniques and the theoretical application of an acid dye. Researchers should perform optimization studies for their specific samples.

Protocol 1: General Staining with Acid Red 73

This protocol outlines the basic procedure for staining paraffin-embedded plant tissue sections with **Acid Red 73**.

Materials and Reagents:

- Fixative Solution (FAA): 50 ml Ethanol (95%), 5 ml Glacial Acetic Acid, 10 ml Formalin (37-40%), 35 ml Distilled Water[5]
- **Acid Red 73** Staining Solution (0.5% w/v): 0.5 g **Acid Red 73** powder, 100 ml Distilled Water. Adjust to pH 3.0-4.0 with 1% Acetic Acid.[4]
- Ethanol Series (for dehydration and rehydration): 50%, 70%, 95%, and 100% ethanol solutions.[4]
- Clearing Agent: Xylene or a xylene substitute.[4]
- Mounting Medium: Canada balsam or a synthetic equivalent (e.g., Permount®).[4]


Procedure:

- Fixation: Immediately immerse freshly harvested plant tissue in FAA fixative for 18-24 hours at room temperature.[4]
- Dehydration and Embedding: Dehydrate the fixed tissue through a graded ethanol series and then infiltrate with paraffin wax. Embed the tissue in a paraffin block.
- Sectioning: Cut thin sections (10-15 μ m) using a rotary microtome.[4]
- Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes, 5 minutes each) to remove paraffin.[4]
- Transfer through a descending ethanol series to rehydrate: 100%, 95%, 70%, 50% (2 minutes each).[4]
- Rinse in distilled water.[4]

- Staining:
 - Immerse slides in the 0.5% **Acid Red 73** staining solution for 5-10 minutes. Optimal staining time may vary.[4]
- Washing: Briefly rinse the slides in distilled water to remove excess stain.[4]
- Dehydration:
 - Quickly pass the slides through an ascending ethanol series: 50%, 70%, 95%, 100% (1-2 minutes each).[4]
- Clearing: Immerse slides in xylene (2 changes, 3 minutes each) to make the tissue transparent.[4]
- Mounting: Place a drop of mounting medium on the tissue section and apply a coverslip, avoiding air bubbles.[4]

Workflow for General Staining with Acid Red 73

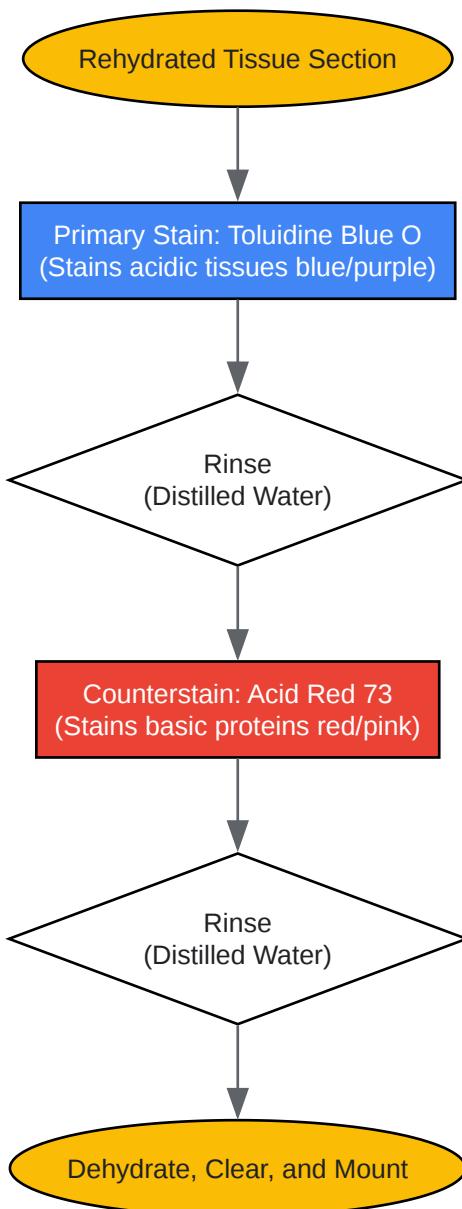
[Click to download full resolution via product page](#)

Caption: General workflow for staining plant tissues with **Acid Red 73**.

Protocol 2: Acid Red 73 as a Counterstain to Toluidine Blue O (TBO)

This protocol explores the use of **Acid Red 73** as a counterstain to Toluidine Blue O, a metachromatic dye that stains acidic tissues. This combination could potentially differentiate between protein-rich and pectin/lignin-rich structures.

Materials and Reagents:


- All materials from Protocol 1.
- Toluidine Blue O (TBO) Staining Solution (0.1% w/v): 0.1 g TBO in 100 ml of distilled water.

Procedure:

- Follow steps 1-4 from Protocol 1 (Fixation to Rehydration).
- Primary Staining (TBO):
 - Immerse slides in 0.1% TBO solution for 45 seconds to 1 minute.[\[6\]](#)
 - Briefly rinse in distilled water.
- Counterstaining (**Acid Red 73**):
 - Immerse slides in 0.5% **Acid Red 73** staining solution for 3-5 minutes. Optimization is critical to prevent overstaining and masking of TBO.
- Washing: Briefly rinse in distilled water.
- Follow steps 7-9 from Protocol 1 (Dehydration, Clearing, and Mounting).

Expected Results: Lignified and pectin-rich tissues should stain blue to purple with TBO, while cytoplasmic and protein-rich areas should stain red to pink with **Acid Red 73**.

Logical Flow for Double Staining

[Click to download full resolution via product page](#)

Caption: Sequential steps for TBO and **Acid Red 73** double staining.

Safety and Handling

- **Acid Red 73** is a chemical dye; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
- Consult the Safety Data Sheet (SDS) for detailed safety information.

- Work in a well-ventilated area.

Conclusion

The protocols and theoretical data presented here offer a starting point for researchers interested in exploring the use of **Acid Red 73** in plant histology. Its properties as an acid dye suggest it will be most effective for visualizing cytoplasm and other proteinaceous components. Significant potential lies in its use as a counterstain in combination with other dyes to provide a more comprehensive structural view of plant tissues. Experimental validation and optimization are essential next steps to establish **Acid Red 73** as a standard tool in the plant scientist's toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid Red 73 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Acid Scarlet GR (Acid Red 73) - TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITED [tjuniwin.com]
- 4. benchchem.com [benchchem.com]
- 5. fs.usda.gov [fs.usda.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Acid Red 73 for Plant Histology]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1665444#acid-red-73-for-staining-in-plant-histology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com